Thiazole-4-carboxylic acid hydrobromide

antimicrobial resistance antitubercular drug discovery heterocyclic chemistry

Thiazole-4-carboxylic acid free acid often fails in aqueous MBL inhibitor synthesis due to poor solubility and undefined stoichiometry. This hydrobromide salt (CAS 3973-07-7) provides a crystalline solid with exact 1:1 counter-ion ratio. - **Reproducible kinetics**: Defined salt form prevents reaction variability; validated for MBL inhibitor programs. - **Bioactivity data**: Derivatives achieve MIC 1.562 μM vs. M. tuberculosis H37Rv; >50% fungal inhibition at 50 μg/mL. - **Supply reliability**: ≥95% purity, consistent batch-to-batch stoichiometry for SAR and agrochemical R&D.

Molecular Formula C4H4BrNO2S
Molecular Weight 210.05 g/mol
CAS No. 3973-07-7
Cat. No. B3133698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiazole-4-carboxylic acid hydrobromide
CAS3973-07-7
Molecular FormulaC4H4BrNO2S
Molecular Weight210.05 g/mol
Structural Identifiers
SMILESC1=C(N=CS1)C(=O)O.Br
InChIInChI=1S/C4H3NO2S.BrH/c6-4(7)3-1-8-2-5-3;/h1-2H,(H,6,7);1H
InChIKeyPTPAIKFTQURKHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thiazole-4-carboxylic Acid Hydrobromide CAS 3973-07-7: Core Properties and Procurement Baseline


Thiazole-4-carboxylic acid hydrobromide (CAS 3973-07-7) is a heterocyclic building block with a molecular weight of 210.05 g/mol and the molecular formula C₄H₄BrNO₂S . It is a salt form that provides enhanced aqueous solubility and handles as a crystalline solid compared to its free acid counterpart . This compound serves as a key intermediate in pharmaceutical and agrochemical synthesis, with its core thiazole scaffold recognized for its low mammalian toxicity and broad-spectrum bioactivity potential [1].

Salt Form Hydrobromide salt for aqueous solubility
Physical Form Crystalline solid with defined stoichiometry
Use Context Key intermediate for pharma and agrochemical synthesis

Beyond a Simple Building Block: Why Thiazole-4-carboxylic Acid Hydrobromide is Not an Interchangeable Commodity


The assumption that any thiazole carboxylic acid derivative is a 'drop-in' replacement is technically flawed and can lead to experimental failure or failed procurement audits. The specific hydrobromide salt form (CAS 3973-07-7) dictates critical handling and reactivity properties; its crystalline nature and defined stoichiometry are essential for reproducible synthesis of sensitive derivatives like MBL inhibitors, where the presence of a counter-ion can drastically alter reaction kinetics and solubility profiles [1]. Substituting the free acid or alternative salts without validation introduces variables that compromise synthetic yield and analytical purity, a risk that cannot be mitigated by generic 'thiazole-4-carboxylic acid' sourcing alone [2].

Target
Substitute
Mismatch Risk
Hydrobromide salt (CAS 3973-07-7)
Free acid or alternative salts
May alter solubility and reaction kinetics; stoichiometry defines derivative reproducibility

Thiazole-4-carboxylic Acid Hydrobromide (CAS 3973-07-7): Quantitative Differentiation Evidence for Informed Procurement


Antimicrobial Potency of a Sulfamoyl Derivative Against Mycobacterium tuberculosis H37Rv

A derivative synthesized using Thiazole-4-carboxylic acid hydrobromide as a core scaffold, specifically 2-(N-[2-chlorobenzyl]sulfamoyl)thiazole-4-carboxylic acid (compound 7c), demonstrated potent anti-tubercular activity against the Mycobacterium tuberculosis H37Rv strain [1].

Anti-TB Derivative MIC
Class-level inference
MIC 1.562 μM (derivative 7c)
Reported derivative potency context
Class-level inference; derivative activity, not scaffold intrinsic property
antimicrobial resistance antitubercular drug discovery heterocyclic chemistry

Broad-Spectrum Fungicidal Activity of 2-Amino Derivatives

A series of 2-amino-1,3-thiazole-4-carboxylic acid derivatives, synthesized from the core scaffold, were evaluated for fungicidal activity [1].

Fungicidal Derivative Rank
Class-level inference
4b, 4i top-ranked in series (>50% inhibition)
Reported top-ranked in tested set
Derivative activity at 50 μg/mL; requires independent validation
agrochemical fungicides pesticide development plant pathology

Anti-Viral Activity Against Tobacco Mosaic Virus (TMV)

The same series of 2-amino-1,3-thiazole-4-carboxylic acid derivatives were tested for antiviral activity against Tobacco Mosaic Virus (TMV) in vivo [1].

Anti-TMV Derivative Activity
Class-level inference
High effects in protective, inactivative, curative, inductive models
Reported high response in plant models
In vivo TMV models at 100 μg/mL; derivative-dependent outcome
plant virology antiviral agents elicitor activity

Optimal Deployment Scenarios for Thiazole-4-carboxylic Acid Hydrobromide in R&D and Industrial Settings


Scaffold for Novel Anti-Tubercular Drug Discovery

This compound is a strategic starting material for medicinal chemistry programs targeting Mycobacterium tuberculosis. The evidence shows that derivatives like 2-(N-[2-chlorobenzyl]sulfamoyl)thiazole-4-carboxylic acid achieve MICs as low as 1.562 μM against H37Rv [1]. Procurement should prioritize high-purity (≥95%) salt for reliable SAR studies.

Synthesis of Broad-Spectrum Agrochemical Leads

The scaffold is validated for developing novel fungicides and antiviral agents for crop protection. 2-Amino derivatives exhibit >50% inhibition of multiple fungi at 50 μg/mL and in vivo efficacy against TMV [2]. This makes it a high-value intermediate for agrochemical R&D programs seeking new modes of action.

Building Block for Metallo-β-Lactamase (MBL) Inhibitor Research

The thiazole-4-carboxylic acid core is a privileged scaffold for designing MBL inhibitors, a critical need in combating antibiotic resistance [3]. The hydrobromide salt form is particularly advantageous for aqueous reaction conditions required in this chemistry. This application is supported by patent literature and structural biology studies [4].

Application
Selection Property
Validation Focus
Anti-tubercular scaffold research
High-purity salt form may support reproducible SAR
Derivative activity and SAR reproducibility
Agrochemical lead synthesis
Scaffold derivatizability for fungicide/antiviral leads
Broad-spectrum activity screening in fungi and TMV models
MBL inhibitor design
Aqueous reaction compatibility of hydrobromide salt
Structural biology and enzyme inhibition assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Thiazole-4-carboxylic acid hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.